N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound that belongs to the class of sulfonamide derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of α1-ARs affects various biochemical pathways. These pathways are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-ARs can influence the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified this compound as a promising lead . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Result of Action
The result of the compound’s action is the potential treatment of various neurological conditions. The compound’s interaction with α1-ARs can lead to the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide has been shown to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors, and their activation or blockade is a major therapeutic approach for the treatment of numerous disorders .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with alpha1-adrenergic receptors . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with alpha1-adrenergic receptors . This can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
Studies have shown that compounds with similar structures can exhibit long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 2-methoxyaniline with chloroacetyl chloride to form the corresponding amide, followed by cyclization with ethylene diamine to yield the piperazine core. Subsequent sulfonation and coupling reactions with phenoxypropanamide complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding assays, and as a potential lead compound in drug discovery.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and inflammation.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products.
Comparison with Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
Trifluoromethylphenylpiperazine (TFMPP): Another piperazine derivative with serotonin receptor agonist activity.
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide: Unique due to its combination of piperazine, methoxyphenyl, and phenoxypropanamide groups.
Uniqueness: The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18(30-19-8-4-3-5-9-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-10-6-7-11-21(20)29-2/h3-11,18H,12-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHITJMVIDKKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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